3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzene-1-sulfonamide
Overview
Description
3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzene-1-sulfonamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzene-1-sulfonamide typically involves the cyclization of appropriate precursors. One common method is the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . This method allows for the efficient formation of the oxadiazole ring at ambient temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted oxadiazole derivatives.
Scientific Research Applications
3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzene-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Materials Science: The compound can be used in the development of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It is used in the synthesis of various industrial chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzene-1-sulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Methyl-1,2,4-oxadiazol-3-YL)benzoic acid
- 3-(3-Methyl-1,2,4-oxadiazol-5-YL)benzoic acid
- 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)benzoic acid
Uniqueness
3-(5-Ethyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzene-1-sulfonamide is unique due to the presence of both the oxadiazole ring and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The ethyl and methoxy substituents further enhance its reactivity and potential for functionalization .
Properties
IUPAC Name |
3-(5-ethyl-1,2,4-oxadiazol-3-yl)-4-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S/c1-3-10-13-11(14-18-10)8-6-7(19(12,15)16)4-5-9(8)17-2/h4-6H,3H2,1-2H3,(H2,12,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYMRYOCRPHHND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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